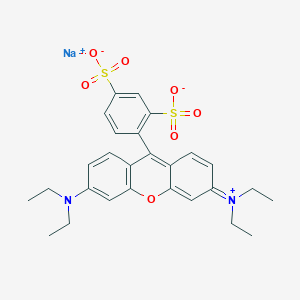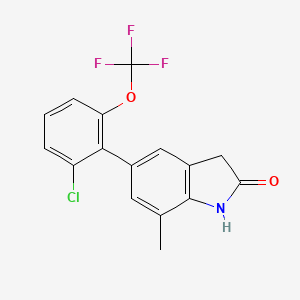
AMPA Receptor Modulator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMPA Receptor Modulator-1 is a compound that belongs to the class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are a subtype of ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. This compound enhances the activity of AMPA receptors by increasing the duration of the glutamate-induced inward current and slowing down the deactivation or desensitization rates of the AMPA ion channel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMPA Receptor Modulator-1 typically involves the preparation of various intermediates through a series of chemical reactions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and dichloromethane (DCM), along with reagents like sodium hydroxide (NaOH) and phosphorus pentoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
AMPA Receptor Modulator-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic aromatic substitution (S_NAr) reactions are commonly used to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reducing agents: Such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).
Solvents: Such as THF, DCM, and methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce various substituted hydroquinone derivatives .
Aplicaciones Científicas De Investigación
AMPA Receptor Modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of AMPA receptors and their role in synaptic transmission.
Biology: Employed in research on synaptic plasticity, learning, and memory.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD), and drug dependence
Industry: Utilized in the development of neuroprotective drugs and cognitive enhancers.
Mecanismo De Acción
AMPA Receptor Modulator-1 exerts its effects by binding to the allosteric sites of AMPA receptors, which are ligand-gated ion channels. This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the central nervous system. The compound increases the duration of the glutamate-induced inward current and slows down the deactivation or desensitization rates of the AMPA ion channel . This modulation leads to increased synaptic transmission and improved cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to AMPA Receptor Modulator-1 include:
3,7-Diazabicyclo[3.3.1]nonane derivatives: These compounds also act as positive allosteric modulators of AMPA receptors and have shown cognitive-stimulating effects.
Benzodioxole derivatives: These compounds have been studied for their neuroprotective properties and modulation of AMPA receptor signaling.
Bis(pyrimidine) derivatives: These compounds have potent modulating effects on AMPA receptors and are being investigated for their potential as neuroprotective drugs.
Uniqueness
This compound is unique in its ability to enhance the activity of AMPA receptors without causing hyperstimulation of the central nervous system. Unlike direct AMPA receptor agonists, which can lead to neurotoxicity, this compound provides a mild tuning of the glutamatergic system, making it a safer and more effective option for therapeutic applications .
Propiedades
Fórmula molecular |
C16H11ClF3NO2 |
|---|---|
Peso molecular |
341.71 g/mol |
Nombre IUPAC |
5-[2-chloro-6-(trifluoromethoxy)phenyl]-7-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H11ClF3NO2/c1-8-5-9(6-10-7-13(22)21-15(8)10)14-11(17)3-2-4-12(14)23-16(18,19)20/h2-6H,7H2,1H3,(H,21,22) |
Clave InChI |
AYAICAKEBFTALD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC(=O)C2)C3=C(C=CC=C3Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
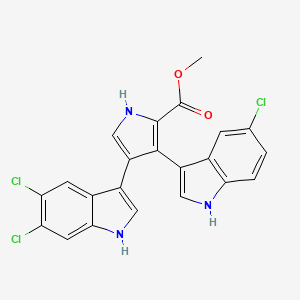
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
![[D-Leu-4]-OB3](/img/structure/B12427775.png)

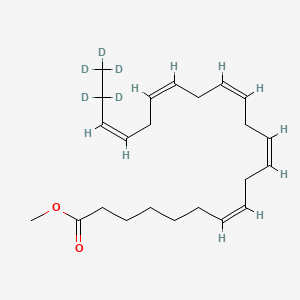
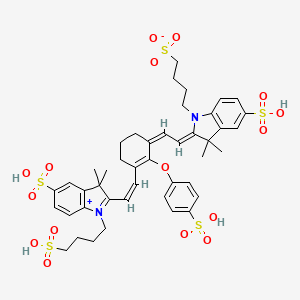
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
